molecular formula C13H14N2O3 B2615724 Benzyl (2,5-dimethyloxazol-4-yl)carbamate CAS No. 32512-40-6

Benzyl (2,5-dimethyloxazol-4-yl)carbamate

Cat. No.: B2615724
CAS No.: 32512-40-6
M. Wt: 246.266
InChI Key: GSCNXKWODRIVLY-UHFFFAOYSA-N
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Description

Benzyl (2,5-dimethyloxazol-4-yl)carbamate: is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2,5-dimethyloxazol-4-yl)carbamate typically involves the reaction of 2,5-dimethyloxazole with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2,5-dimethyloxazol-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl (2,5-dimethyloxazol-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl (2,5-dimethyloxazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Benzyl (2,5-dimethyloxazol-4-yl)carbamate is unique due to the presence of both the oxazole ring and the benzyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

benzyl N-(2,5-dimethyl-1,3-oxazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-12(14-10(2)18-9)15-13(16)17-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCNXKWODRIVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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